

Spectroscopic Analysis of 5-Bromo-2-cyanobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-cyanobenzoic acid

Cat. No.: B1290365

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-cyanobenzoic acid**. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar solid organic compounds.

Data Presentation

While experimental spectra for **5-Bromo-2-cyanobenzoic acid** are not readily available, the following tables summarize the expected spectroscopic data based on its chemical structure and analysis of similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.2 - 8.4	d	1H	Ar-H
~8.0 - 8.2	dd	1H	Ar-H
~7.8 - 8.0	d	1H	Ar-H
>10	br s	1H	COOH

Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~165	Quaternary	COOH
~138	Aromatic CH	Ar-CH
~135	Aromatic CH	Ar-CH
~132	Aromatic Quaternary	Ar-C-Br
~130	Aromatic CH	Ar-CH
~125	Aromatic Quaternary	Ar-C-CN
~118	Quaternary	CN
~115	Aromatic Quaternary	Ar-C-COOH

Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids and nitriles.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 2500 (broad)	O-H	Stretching (Carboxylic acid)
~2230	C≡N	Stretching (Nitrile)
~1700	C=O	Stretching (Carboxylic acid)
~1600, ~1475	C=C	Stretching (Aromatic ring)
~1300	C-O	Stretching (Carboxylic acid)
~850 - 750	C-H	Out-of-plane bending (Aromatic)
~700 - 550	C-Br	Stretching

Sample preparation: KBr pellet or ATR.

Table 4: Expected Mass Spectrometry Data

m/z	Ion	Notes
225/227	[M] ⁺	Molecular ion peak, showing isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
208/210	[M-OH] ⁺	Loss of hydroxyl radical
180/182	[M-COOH] ⁺	Loss of carboxyl group
102	[M-Br-CN] ⁺	Fragment ion

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound like **5-Bromo-2-cyanobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a standard 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
Ensure the sample is fully dissolved to achieve a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
[\[2\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This is a time-consuming process due to the low natural abundance of ^{13}C .[\[3\]](#)
 - A greater number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.[\[2\]](#)[\[4\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.

- Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[5\]](#)
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[5\]](#)
- Spectrum Acquisition: Acquire the IR spectrum of the sample.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).

KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[5\]](#)
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[\[5\]](#)
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

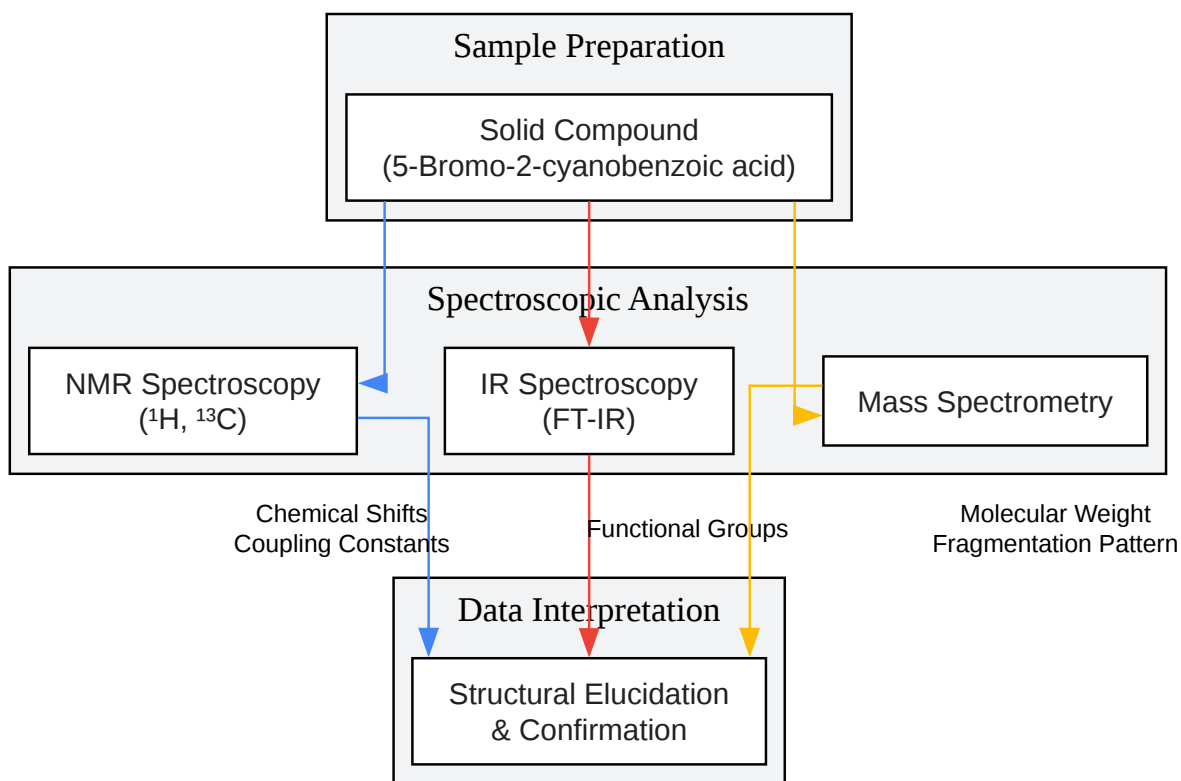
Electron Ionization (EI) for a Solid Sample

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.[\[6\]](#)[\[7\]](#) The sample is then heated under

high vacuum to induce volatilization.

- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.[6][7]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Mandatory Visualization



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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